Cinnamic acid can be synthesized through several methods:
Each method has its technical details regarding reagents, conditions, and yields.
Cinnamic acid has a distinctive molecular structure characterized by:
Cinnamic acid participates in various chemical reactions:
The mechanism of action of cinnamic acid involves its role as a precursor in the biosynthetic pathways of various natural products. It is metabolized in the liver into sodium benzoate and other derivatives through enzymatic reactions involving phenylalanine ammonia-lyase (PAL). This enzyme catalyzes the conversion of phenylalanine into cinnamic acid, which then participates in further metabolic processes leading to complex aromatic compounds .
Cinnamic acid has diverse applications across various fields:
Cinnamic acid ((2E)-3-phenylprop-2-enoic acid) is biosynthesized primarily via the deamination of the aromatic amino acid L-phenylalanine, a reaction catalyzed by the enzyme phenylalanine ammonia-lyase (EC 4.3.1.5). This enzyme eliminates an ammonia molecule from L-phenylalanine to yield trans-cinnamic acid as the initial product of the phenylpropanoid pathway [2] [8]. Phenylalanine ammonia-lyase is widely distributed in plants, fungi, and some bacteria, and its activity represents the primary entry point for carbon into phenylpropanoid metabolism. The reaction mechanism involves the formation of a covalent intermediate with the enzyme’s active site 4-methylideneimidazole-5-one cofactor, which facilitates the elimination of ammonia while retaining the carboxylic acid group of the substrate [8].
Genetic studies in Arabidopsis thaliana have identified four phenylalanine ammonia-lyase genes (PAL1–PAL4), with functional redundancy observed. PAL1 and PAL2 serve as the principal isoforms for phenylpropanoid production, as evidenced by the severe reduction in lignin and flavonoids in pal1 pal2 double mutants [8] [9]. In monocots, bifunctional phenylalanine/tyrosine ammonia-lyase enzymes enable dual substrate utilization, expanding metabolic flexibility [3]. The expression of phenylalanine ammonia-lyase is subject to feedback regulation by cinnamic acid itself, which modulates transcriptional activity and enzyme stability to maintain metabolic homeostasis [5] [8].
Table 1: Phenylalanine Ammonia-Lyase Genes in Selected Organisms
Organism | Gene | Tissue Specificity | Primary Function | |
---|---|---|---|---|
Arabidopsis thaliana | PAL1 | Vascular tissue | Lignin/flavonoid biosynthesis | |
Arabidopsis thaliana | PAL2 | Seeds, stems | Flavonoid accumulation | |
Nicotiana tabacum | PAL | Roots, young leaves | Defense compound synthesis | |
Photorhabdus luminescens | stlA | Endogenous production | Antibiotic precursor | [2] [8] [9] |
Cinnamic acid serves as the central precursor for diverse secondary metabolites, including lignin monomers, flavonoids, coumarins, and hydroxycinnamic acid conjugates. Following its synthesis, cinnamic acid undergoes regioselective hydroxylation by cinnamate 4-hydroxylase (EC 1.14.14.91), a cytochrome P450-dependent monooxygenase, to yield p-coumaric acid. This reaction initiates a metabolic grid that branches toward major plant polymers and specialized metabolites [3] [6]:
Genetic disruption of downstream enzymes (e.g., cinnamate 4-hydroxylase or hydroxycinnamoyl transferase) causes significant metabolic rerouting. Arabidopsis ref8 (c3′h) mutants accumulate cinnamic acid and its derivatives while exhibiting severe lignin deficiency and growth retardation. This phenotype underscores cinnamic acid’s dual role as a metabolic intermediate and a potential growth modulator [5] [9].
Table 2: Metabolic Consequences of Perturbing Phenylpropanoid Enzymes
Mutant/Transgenic Plant | Target Enzyme | Cinnamic Acid Accumulation | Downstream Phenotype | |
---|---|---|---|---|
Arabidopsis ref8 | Cinnamate 4-hydroxylase | 8-fold increase | Dwarfism, 95% lignin reduction | |
Tobacco C4H antisense | Cinnamate 4-hydroxylase | 3-fold increase | Reduced PAL activity, stunting | |
Arabidopsis HCT-RNAi | Hydroxycinnamoyl transferase | 6-fold increase | Altered lignin composition | [5] [9] |
Cinnamic acid occurs ubiquitously in the plant kingdom, though its free form is typically minor compared to conjugated derivatives. Its distribution spans aromatic spices, food crops, and symbiotic microorganisms:
Table 3: Natural Occurrence of Cinnamic Acid and Derivatives in Food Sources
Source Category | Example Foods | Dominant Cinnamic Derivatives | Concentration Range | |
---|---|---|---|---|
Spices | Cinnamon bark, Star anise | trans-Cinnamaldehyde, Cinnamic acid | 12–85 g/kg (bark) | |
Beverages | Coffee, Tea, Red wine | Chlorogenic acid, Caffeic acid | 20–175 mg/serving | |
Fruits | Blueberries, Apples | p-Coumaroyl glucose, Caffeic acid | 0.5–2.3 g/kg FW | |
Vegetables | Spinach, Potatoes | Ferulic acid conjugates | 0.1–1.8 g/kg DW | |
Cereals | Wheat bran, Oats | Ferulic acid (bound) | 5–10 g/kg DW | [1] [7] [10] |
The structural diversity of cinnamic acid derivatives in nature reflects their evolutionary significance in plant defense and ecological interactions. Hydroxycinnamates like ferulic and caffeic acid function as antioxidants, while aldehydes and alcohols contribute to antimicrobial protection across biological systems [10].
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